![molecular formula C220H322N54O73 B1146834 COAGULATION FACTOR XIIIA (190-230) CAS No. 158455-48-2](/img/new.no-structure.jpg)
COAGULATION FACTOR XIIIA (190-230)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coagulation Factor XIIIa (190-230) is a fragment of the enzyme Coagulation Factor XIIIa, which plays a crucial role in the blood coagulation process. This enzyme is responsible for stabilizing the formation of fibrin clots by cross-linking fibrin molecules, thereby enhancing the mechanical strength and resistance to fibrinolysis of the clot . The fragment Coagulation Factor XIIIa (190-230) specifically refers to a segment of the enzyme that has been studied for its unique properties and interactions within the coagulation cascade.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Coagulation Factor XIIIa (190-230) typically involves recombinant DNA technology. The gene encoding the desired fragment is inserted into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein fragment, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Coagulation Factor XIIIa (190-230) follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves multiple purification steps to ensure the high purity and activity of the protein fragment. Quality control measures are implemented to verify the consistency and efficacy of the produced fragment .
化学反应分析
Types of Reactions: Coagulation Factor XIIIa (190-230) primarily undergoes enzymatic reactions, particularly transglutaminase activity, where it catalyzes the formation of covalent bonds between glutamine and lysine residues in fibrin molecules .
Common Reagents and Conditions: The enzymatic activity of Coagulation Factor XIIIa (190-230) requires the presence of calcium ions (Ca²⁺) and is typically activated by thrombin. The reaction conditions include physiological pH and temperature, mimicking the conditions found in the human body .
Major Products Formed: The primary product of the enzymatic reaction catalyzed by Coagulation Factor XIIIa (190-230) is a stabilized fibrin clot, which is more resistant to mechanical stress and proteolytic degradation .
科学研究应用
Role in Wound Healing
Coagulation Factor XIIIa is integral to the wound healing process. It facilitates the formation of a provisional extracellular matrix that supports cell migration and tissue repair. Studies have shown that FXIIIa promotes the interaction between leukocytes and the provisional matrix, enhancing the inflammatory response necessary for effective wound healing .
Case Study: Venous Leg Ulcers
In patients with venous leg ulcers, administration of FXIIIa has been associated with improved healing outcomes. The mechanism involves cross-linking of antifibrinolytic proteins to fibrin, which minimizes clot degradation and promotes a stable environment for tissue regeneration .
Angiogenesis Promotion
Factor XIIIa has been identified as a proangiogenic factor, influencing new blood vessel formation. Research indicates that FXIIIa enhances angiogenesis through its interactions with endothelial cells and integrins, particularly αvβ3 and VEGFR-2. This interaction leads to the upregulation of transcription factors that promote endothelial cell proliferation and differentiation .
Case Study: Cardiac Allograft Transplant Model
In a murine model of cardiac allograft transplantation, FXIII administration resulted in a significant increase in new vessel formation compared to controls. This suggests that FXIIIa could be utilized therapeutically to enhance vascularization in ischemic tissues or during tissue repair following surgeries .
Therapeutic Applications in Disease Management
The therapeutic potential of Coagulation Factor XIIIa extends to several pathological conditions:
- Systemic Sclerosis : FXIIIa's role in tissue repair makes it a candidate for treating systemic sclerosis, where tissue repair mechanisms are disrupted.
- Invasive Bacterial Infections : By cross-linking bacterial surface proteins to fibrinogen, FXIIIa aids in immobilizing pathogens, enhancing their clearance from the body .
- Perioperative Bleeding : Augmenting FXIII levels in patients at risk for perioperative bleeding has shown promise in clinical settings, potentially reducing bleeding complications during surgery .
Data Table: Summary of Applications
Application Area | Mechanism | Clinical Evidence |
---|---|---|
Wound Healing | Cross-linking of matrix proteins | Improved healing rates in venous leg ulcers |
Angiogenesis | Interaction with endothelial cells | Increased vessel formation in cardiac models |
Perioperative Bleeding | Stabilization of clots | Reduced bleeding complications during surgeries |
Infection Control | Cross-linking bacteria to fibrin | Enhanced clearance of pathogens |
作用机制
Coagulation Factor XIIIa (190-230) exerts its effects through its transglutaminase activity, which involves the formation of covalent bonds between glutamine and lysine residues in fibrin molecules. This cross-linking reaction stabilizes the fibrin clot, enhancing its mechanical strength and resistance to fibrinolysis . The molecular targets of Coagulation Factor XIIIa (190-230) include fibrin and other proteins involved in the coagulation cascade, such as α₂-antiplasmin .
相似化合物的比较
- Coagulation Factor XIIIa (full-length)
- Coagulation Factor XIIa
- Activated Protein C
Comparison: Coagulation Factor XIIIa (190-230) is unique in that it represents a specific fragment of the full-length Coagulation Factor XIIIa enzyme. While the full-length enzyme has broader activity and interactions, the fragment Coagulation Factor XIIIa (190-230) allows for more targeted studies of specific interactions and mechanisms within the coagulation cascade . Compared to Coagulation Factor XIIa and Activated Protein C, Coagulation Factor XIIIa (190-230) is specifically involved in the stabilization of fibrin clots, whereas the others have distinct roles in the coagulation and anticoagulation pathways .
生物活性
Coagulation Factor XIII (FXIII) plays a critical role in the blood coagulation cascade, particularly in stabilizing fibrin clots. The active form, FXIIIa, is a transglutaminase that catalyzes the formation of covalent cross-links between fibrin and other proteins, enhancing clot stability and reducing the risk of hemorrhage. This article delves into the biological activity of FXIIIa, specifically focusing on the segment 190-230, highlighting its mechanisms, substrates, and implications in various physiological and pathological contexts.
Overview of Coagulation Factor XIII
FXIII is a heterotetramer composed of two A-subunits (FXIII-A) and two B-subunits (FXIII-B). The A-subunits are responsible for its enzymatic activity while the B-subunits serve as carriers that stabilize the zymogen form in circulation. Upon vascular injury, thrombin cleaves FXIII to activate FXIIIa, which then facilitates the cross-linking of fibrin monomers into a stable fibrin network through the formation of ϵ-(γ-glutamyl)lysine isopeptide bonds .
Cross-Linking Activity
The primary function of FXIIIa is to stabilize blood clots by cross-linking fibrin strands. This process significantly enhances the mechanical strength of the clot, making it more resistant to proteolytic degradation by plasmin during fibrinolysis. FXIIIa also cross-links various plasma proteins to the fibrin matrix, which can affect clot characteristics such as susceptibility to breakdown and interaction with cellular components during wound healing .
Substrates Identified
Recent proteomic studies have identified numerous substrates for FXIIIa in human plasma. A total of 147 substrates were discovered, with 48 being incorporated into the insoluble fibrin clot. These substrates are involved in a variety of processes including:
- Coagulation : Enhancing clot formation.
- Inflammatory Response : Modulating immune responses.
- Extracellular Matrix Organization : Influencing tissue repair mechanisms .
The ability of FXIIIa to cross-link proteins such as α2-antiplasmin and von Willebrand factor further illustrates its multifaceted role in hemostasis and thrombosis .
FXIII Deficiency
Deficiency in FXIII can lead to severe bleeding disorders characterized by delayed wound healing and increased risk of spontaneous bleeding. Patients with congenital FXIII deficiency often require exogenous FXIII replacement therapy to maintain hemostatic function .
Pathological Conditions
While FXIIIa is essential for normal hemostasis, its overactivity has been implicated in pathological conditions such as thrombosis and sepsis. Elevated levels of FXIIIa can contribute to excessive clot formation, leading to thromboembolic events. Conversely, during sepsis, dysregulation of coagulation factors including FXIII can lead to disseminated intravascular coagulation (DIC), complicating patient management .
Inactivation by Plasmin
Recent studies have shown that plasmin can cleave and inactivate FXIIIa during clot lysis. This process is crucial for regulating clot stability and ensuring that fibrinolysis occurs efficiently after vascular repair . The cleavage site identified between K468 and Q469 is significant as it highlights a mechanism by which fibrinolytic activity can modulate coagulation processes .
Case Studies
-
Case Study on Congenital FXIII Deficiency :
- A cohort study involving patients with congenital FXIII deficiency demonstrated that regular administration of FXIII concentrates significantly reduced bleeding episodes and improved quality of life.
- Patients receiving treatment showed marked improvements in wound healing times compared to untreated individuals.
-
Study on Thrombotic Events :
- An observational study linked elevated levels of FXIIIa with increased incidence of venous thromboembolism (VTE) in at-risk populations.
- The findings suggested that monitoring FXIII levels could be beneficial in predicting thrombotic complications.
属性
CAS 编号 |
158455-48-2 |
---|---|
分子式 |
C220H322N54O73 |
分子量 |
4891.23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。